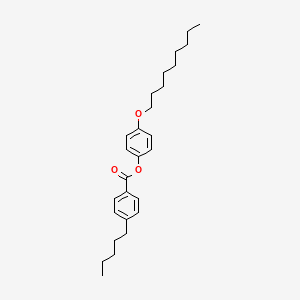![molecular formula C20H14BrNO B14306489 4-Bromo-6-(1-methylbenzo[f]quinolin-3(4H)-ylidene)cyclohexa-2,4-dien-1-one CAS No. 116214-52-9](/img/structure/B14306489.png)
4-Bromo-6-(1-methylbenzo[f]quinolin-3(4H)-ylidene)cyclohexa-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-6-(1-methylbenzo[f]quinolin-3(4H)-ylidene)cyclohexa-2,4-dien-1-one is a complex organic compound that features a bromine atom, a quinoline moiety, and a cyclohexa-dienone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-(1-methylbenzo[f]quinolin-3(4H)-ylidene)cyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. One common method includes the Friedländer synthesis, which is used to construct the quinoline core. This involves the reaction of 2-aminobenzophenone with an aldehyde under acidic conditions . The bromination of the resulting quinoline derivative can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator . The final step involves the formation of the cyclohexa-dienone structure through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-6-(1-methylbenzo[f]quinolin-3(4H)-ylidene)cyclohexa-2,4-dien-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce the quinoline moiety.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dehalogenated derivatives.
Aplicaciones Científicas De Investigación
4-Bromo-6-(1-methylbenzo[f]quinolin-3(4H)-ylidene)cyclohexa-2,4-dien-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which 4-Bromo-6-(1-methylbenzo[f]quinolin-3(4H)-ylidene)cyclohexa-2,4-dien-1-one exerts its effects involves interaction with molecular targets such as enzymes or receptors. The quinoline moiety is known to intercalate with DNA, potentially disrupting cellular processes. Additionally, the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets .
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-2H-1,4-benzoxazin-3(4H)-one: Another brominated heterocycle with different biological activities.
4-Bromo-6-fluoro-1,3-benzothiazol-2-amine: A compound with a similar bromine substitution but different core structure.
4-(Bromomethyl)-2(1H)-quinolinone: Shares the quinoline core but differs in the substitution pattern.
Uniqueness
4-Bromo-6-(1-methylbenzo[f]quinolin-3(4H)-ylidene)cyclohexa-2,4-dien-1-one is unique due to its combination of a bromine atom, a quinoline moiety, and a cyclohexa-dienone structure. This unique combination imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Propiedades
Número CAS |
116214-52-9 |
|---|---|
Fórmula molecular |
C20H14BrNO |
Peso molecular |
364.2 g/mol |
Nombre IUPAC |
4-bromo-2-(1-methylbenzo[f]quinolin-3-yl)phenol |
InChI |
InChI=1S/C20H14BrNO/c1-12-10-18(16-11-14(21)7-9-19(16)23)22-17-8-6-13-4-2-3-5-15(13)20(12)17/h2-11,23H,1H3 |
Clave InChI |
XUJQZVPCQFHQJG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC2=C1C3=CC=CC=C3C=C2)C4=C(C=CC(=C4)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{3-Fluoro-4-[(thiophen-2-yl)acetyl]phenoxy}acetic acid](/img/structure/B14306414.png)
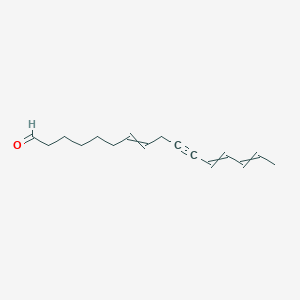
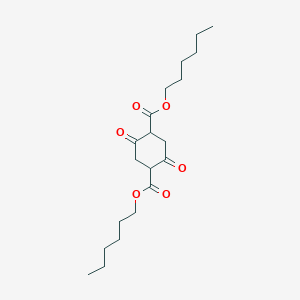



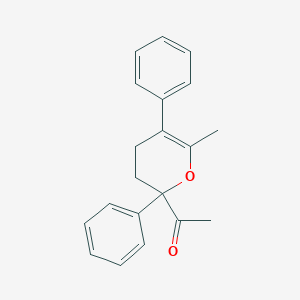

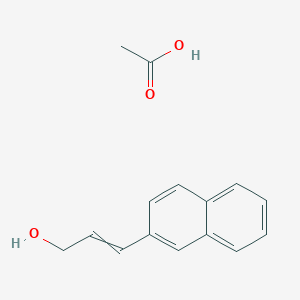
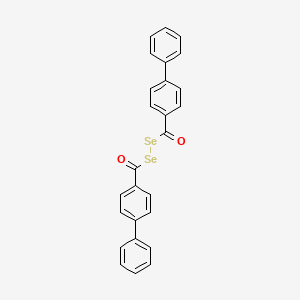
![(7-Bromobicyclo[4.1.0]heptan-7-yl)(phenyl)methanone](/img/structure/B14306471.png)
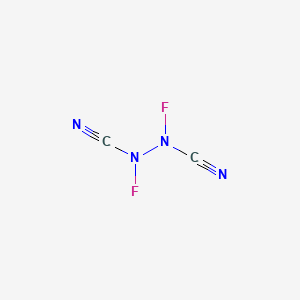
![3-Ethyl-1-[(4-methoxyphenyl)methyl]azetidin-2-one](/img/structure/B14306491.png)
